molecular formula C14H14N2O4S B5881236 N-benzyl-N-methyl-2-nitrobenzenesulfonamide CAS No. 42060-39-9

N-benzyl-N-methyl-2-nitrobenzenesulfonamide

Cat. No. B5881236
CAS RN: 42060-39-9
M. Wt: 306.34 g/mol
InChI Key: XSUJYEHZFOOMBO-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-2-nitrobenzenesulfonamide, also known as Benzenesulfonamide, N-(phenylmethyl)-N-methyl-2-nitro-, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential applications in different fields.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-2-nitrobenzenesulfonamide is related to its ability to inhibit the activity of enzymes such as carbonic anhydrase. This inhibition results in a decrease in the production of bicarbonate ions, which are essential for various physiological processes. This compound has also been shown to have anti-inflammatory and analgesic effects, which are related to its ability to inhibit the activity of cyclooxygenase enzymes.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-2-nitrobenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-benzyl-N-methyl-2-nitrobenzenesulfonamide in lab experiments is its high yield and purity, which makes it easy to work with. It is also relatively stable and has a long shelf life, which makes it a cost-effective choice for many research projects. However, one of the limitations of this compound is that it can be toxic in high doses, which requires careful handling and disposal procedures.

Future Directions

There are several future directions for research related to N-benzyl-N-methyl-2-nitrobenzenesulfonamide. One potential area of study is its potential as a therapeutic agent for various diseases, including cancer, inflammation, and pain. Another direction is to explore its mechanism of action in more detail, which could lead to the development of more potent and specific inhibitors of enzymes such as carbonic anhydrase. Finally, further research is needed to determine the safety and efficacy of this compound in vivo, which could pave the way for its use in clinical trials.

Synthesis Methods

The synthesis of N-benzyl-N-methyl-2-nitrobenzenesulfonamide can be achieved through several methods. One of the most common approaches is the reaction between benzylamine and N-methyl-2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. This reaction results in the formation of the desired compound with high yield and purity.

Scientific Research Applications

N-benzyl-N-methyl-2-nitrobenzenesulfonamide has been extensively used in scientific research due to its unique properties and potential applications. One of the most notable uses of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent. It has shown promising results as an inhibitor of enzymes such as carbonic anhydrase, which is involved in various physiological processes.

properties

IUPAC Name

N-benzyl-N-methyl-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-15(11-12-7-3-2-4-8-12)21(19,20)14-10-6-5-9-13(14)16(17)18/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUJYEHZFOOMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355970
Record name N-benzyl-N-methyl-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803120
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-benzyl-N-methyl-2-nitrobenzenesulfonamide

CAS RN

42060-39-9
Record name N-benzyl-N-methyl-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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